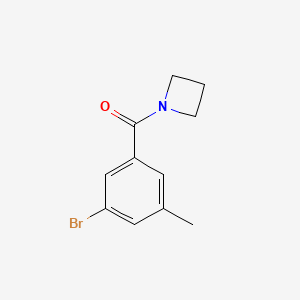

1-(3-Bromo-5-metilbenzoil)azetidina

Descripción general

Descripción

1-(3-Bromo-5-methylbenzoyl)azetidine is a chemical compound . Azetidines, which this compound is a part of, are important four-membered heterocycles used in organic synthesis and medicinal chemistry .

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Aplicaciones Científicas De Investigación

Síntesis Orgánica

Las azetidinas, como la 1-(3-Bromo-5-metilbenzoil)azetidina, son cruciales en la síntesis orgánica debido a su reactividad impulsada por la tensión. La estructura cíclica de cuatro miembros ofrece un equilibrio entre la reactividad y la estabilidad, lo que la convierte en un intermedio valioso en la construcción de moléculas complejas .

Química Medicinal

En la química medicinal, las azetidinas se incorporan a los andamios de fármacos para mejorar las propiedades farmacocinéticas. La estructura única de la This compound se puede utilizar para mejorar la estabilidad metabólica y la biodisponibilidad en posibles fármacos .

Reacciones de Fotocicloadición

La reacción de aza Paternò–Büchi, una fotocicloadición [2 + 2], es un método eficiente para sintetizar azetidinas funcionalizadas. La This compound podría servir como sustrato en tales reacciones para crear diversos compuestos heterocíclicos .

Polimerización

Las azetidinas pueden actuar como monómeros en los procesos de polimerización. La reactividad única de la This compound puede conducir al desarrollo de nuevos polímeros con propiedades mecánicas y químicas específicas .

Plantillas Quirales

Debido a su quiralidad inherente, las azetidinas como la This compound se pueden utilizar como plantillas quirales en la síntesis asimétrica, lo que ayuda en la producción de compuestos enantioméricamente puros .

Descubrimiento de Fármacos

La incorporación de anillos de azetidina en moléculas similares a fármacos ha demostrado que da como resultado compuestos con mayor actividad y selectividad. La This compound podría ser un intermedio clave en el descubrimiento de nuevos agentes terapéuticos .

Biología Química

En biología química, las azetidinas se pueden utilizar para sondear los mecanismos enzimáticos o como bloques de construcción para estrategias de bioconjugación. La This compound podría emplearse para estudiar sistemas biológicos o crear sistemas de administración de fármacos dirigidos .

Ciencia de Materiales

Las azetidinas tienen aplicaciones potenciales en la ciencia de los materiales, particularmente en la creación de materiales avanzados con propiedades únicas. La This compound podría contribuir a la síntesis de materiales con características eléctricas u ópticas adaptadas .

Direcciones Futuras

Azetidines have been used in drug discovery, polymerization, and as chiral templates . The review on azetidines provides an overview of the synthesis, reactivity, and application of azetidines that have been published in the last years with a focus on the most recent advances, trends, and future directions .

Mecanismo De Acción

Azetidines

are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Target of action

Azetidines are often used in drug discovery and appear in bioactive molecules and natural products .

Mode of action

The reactivity of azetidines can be triggered under appropriate reaction conditions due to their considerable ring strain .

Biochemical pathways

Azetidines are often used in organic synthesis and medicinal chemistry, suggesting they may interact with a variety of biochemical pathways .

Result of action

Azetidines are often used in drug discovery and appear in bioactive molecules and natural products, suggesting they may have diverse effects .

Análisis Bioquímico

Biochemical Properties

1-(3-Bromo-5-methylbenzoyl)azetidine plays a crucial role in biochemical reactions due to its reactive azetidine ring. This compound interacts with various enzymes, proteins, and other biomolecules. The ring strain in azetidines facilitates interactions with enzymes that catalyze ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can further interact with proteins and other biomolecules, influencing their function and activity

Cellular Effects

1-(3-Bromo-5-methylbenzoyl)azetidine has been shown to affect various types of cells and cellular processes. Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular proteins and enzymes can lead to changes in signaling pathways, potentially altering gene expression and metabolic processes . These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular biochemistry.

Molecular Mechanism

The molecular mechanism of 1-(3-Bromo-5-methylbenzoyl)azetidine involves its interactions with biomolecules at the molecular level. The compound’s azetidine ring undergoes ring-opening reactions catalyzed by specific enzymes, leading to the formation of reactive intermediates. These intermediates can bind to proteins and other biomolecules, resulting in enzyme inhibition or activation and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Bromo-5-methylbenzoyl)azetidine change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 1-(3-Bromo-5-methylbenzoyl)azetidine may degrade into various byproducts, which can have different effects on cellular function . Long-term studies in vitro and in vivo are essential to understand the compound’s stability and its long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of 1-(3-Bromo-5-methylbenzoyl)azetidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At high doses, it may cause toxic or adverse effects due to its high reactivity and potential to form reactive intermediates . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

1-(3-Bromo-5-methylbenzoyl)azetidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s ring strain and reactivity make it a substrate for enzymes that catalyze ring-opening reactions, leading to the formation of metabolites . These metabolites can further participate in metabolic pathways, affecting metabolic flux and metabolite levels. Detailed studies on the compound’s metabolism are necessary to elucidate its role in cellular biochemistry.

Transport and Distribution

The transport and distribution of 1-(3-Bromo-5-methylbenzoyl)azetidine within cells and tissues involve interactions with transporters and binding proteins. The compound’s reactivity and chemical properties influence its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and its potential therapeutic applications.

Subcellular Localization

1-(3-Bromo-5-methylbenzoyl)azetidine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with cellular proteins and enzymes can affect its activity and function within different subcellular locations . Detailed studies on its subcellular localization are necessary to understand its role in cellular processes and its potential as a biochemical tool.

Propiedades

IUPAC Name |

azetidin-1-yl-(3-bromo-5-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8-5-9(7-10(12)6-8)11(14)13-3-2-4-13/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFQXGNMALBKQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)N2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

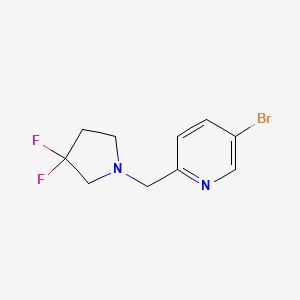

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Methyl-3-(trifluoromethyl)phenyl]-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415427.png)

![6-N-Boc-2,6-diazabicyclo[3.2.1]octane](/img/structure/B1415434.png)

![2-Chloro-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415440.png)

![tert-butyl N-[4-(cyclopropylamino)butyl]carbamate](/img/structure/B1415443.png)

![(7-Ethylimidazo[1,2-a]pyridin-2-yl)-methanol](/img/structure/B1415447.png)